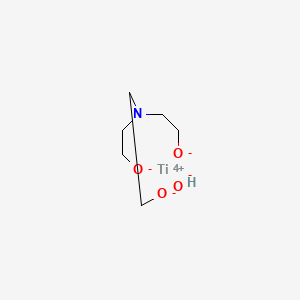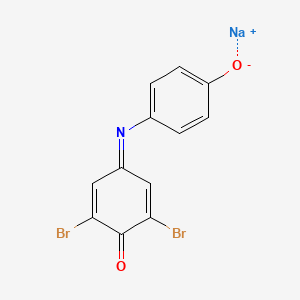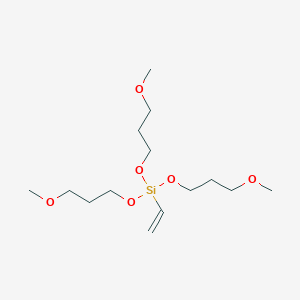
5-chloropyridazin-3(2H)-one
描述
5-Chloropyridazin-3(2H)-one: is a heterocyclic organic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the 5-position and a keto group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Pyridazin-3(2H)-one+POCl3→this compound+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloropyridazin-3(2H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group at the 3-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted pyridazinones.
Reduction: Formation of 5-chloropyridazin-3-ol.
Oxidation: Formation of oxidized derivatives depending on the specific oxidizing agent used.
科学研究应用
Chemistry:
5-Chloropyridazin-3(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology:
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules.
Medicine:
The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-chloropyridazin-3(2H)-one and its derivatives depends on their specific application. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, they may interact with specific molecular targets, such as receptors or enzymes, to exert their therapeutic effects.
相似化合物的比较
Pyridazin-3(2H)-one: Lacks the chlorine substitution at the 5-position.
5-Bromopyridazin-3(2H)-one: Similar structure but with a bromine atom instead of chlorine.
5-Fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
5-Chloropyridazin-3(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
属性
IUPAC Name |
4-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMLZGFOEYLZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601178 | |
| Record name | 5-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660425-07-0 | |
| Record name | 5-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 5-chloropyridazin-3(2H)-one with nucleophiles?
A1: this compound and its derivatives readily react with oxygen and sulfur nucleophiles. For instance, reacting 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazin-3(2H)-ones with sodium methoxide (NaOCH3), sodium methanethiolate (NaSCH3), potassium hydroxide (KOH), and sodium sulfide (Na2S) leads to the substitution of the chlorine atom with the respective nucleophile. [, ] This reactivity allows for the synthesis of a variety of substituted pyridazinone derivatives.
Q2: Can you provide an example of a specific synthesis involving this compound and its reaction with a nucleophile?
A2: Certainly. One study [] describes the synthesis of 5-alkynyl-2-methyl-4-methoxy- and 5-alkynyl-2-methyl-4-methylthiopyridazin-3(2H)-ones by reacting the corresponding 5-alkynyl-4-chloropyridazin-3(2H)-ones with sodium methoxide and sodium methanethiolate, respectively. This reaction highlights the versatility of this compound as a starting material for synthesizing diverse pyridazinone derivatives.
Q3: Besides oxygen and sulfur nucleophiles, what other reagents react with this compound derivatives?
A3: Research indicates that amines also react with this compound derivatives. For example, reacting 4,5-dichloro- and 4,5,6-trichloropyridazin-3(2H)-ones with various amines yields the corresponding dialkylaminopyridazinones. [] This reaction highlights the potential for using this compound derivatives in synthesizing nitrogen-containing heterocycles.
Q4: Can this compound derivatives be used to create more complex heterocyclic systems?
A4: Yes, they can. Researchers have successfully synthesized 2-arylaminothiazolo[4,5-d]pyridazinones by reacting 5(4)-amino-4(5)-chloropyridazin-3(2H)-ones with methyl dithiocarbamates. [] This example demonstrates the potential of utilizing this compound derivatives in constructing complex, biologically relevant heterocyclic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)




![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)








